2,3,3-Trimethylbenzoindolenine

説明

The exact mass of the compound 1,1,2-Trimethyl-1H-benzo[E]indole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

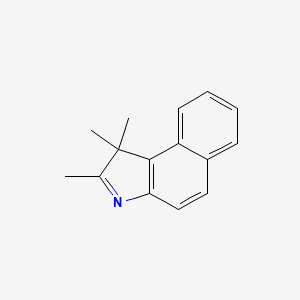

IUPAC Name |

1,1,2-trimethylbenzo[e]indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-10-15(2,3)14-12-7-5-4-6-11(12)8-9-13(14)16-10/h4-9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZSZXCWMATYFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C1(C)C)C3=CC=CC=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044668 |

Source

|

| Record name | 1,1,2-Trimethyl-1H-benzo[e]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41532-84-7 |

Source

|

| Record name | 1,1,2-Trimethyl-1H-benz[e]indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41532-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3-Trimethylbenzoindolenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041532847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benz[e]indole, 1,1,2-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,2-Trimethyl-1H-benzo[e]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2-trimethyl-1H-benz[e]indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,3-TRIMETHYLBENZOINDOLENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F56431T911 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3,3-Trimethylindolenine via the Fischer Indole Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,3-Trimethylindolenine is a crucial heterocyclic intermediate in the synthesis of a wide array of commercially significant compounds, particularly cyanine dyes. These dyes have found extensive applications as photosensitizers and in various biomedical fields, including as fluorescent probes for biochips, DNA sequencing, and immunoassays. The Fischer indole synthesis remains the primary and most versatile method for the preparation of 2,3,3-trimethylindolenine. This technical guide provides a comprehensive overview of the synthesis, detailing the reaction mechanism, experimental protocols, and quantitative data from various cited methodologies.

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a chemical reaction that produces the aromatic heterocyclic indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[1] The choice of acid catalyst is critical and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as zinc chloride and boron trifluoride.[1][2]

Core Synthesis Pathway: The Fischer Indole Reaction

The reaction proceeds through several key mechanistic steps, initiated by the condensation of phenylhydrazine with 3-methyl-2-butanone (methyl isopropyl ketone) to form a phenylhydrazone. This is followed by an acid-catalyzed tautomerization to an ene-hydrazine intermediate. The critical step is a[3][3]-sigmatropic rearrangement, which leads to the formation of a new carbon-carbon bond. Subsequent cyclization and elimination of ammonia yield the final 2,3,3-trimethylindolenine product.[4][5]

Comparative Data of Synthesis Methodologies

The following tables summarize quantitative data from various published methods for the synthesis of 2,3,3-trimethylindolenine, providing a clear comparison of reagents, conditions, and yields.

Table 1: Synthesis of 2,3,3-Trimethylindolenine via Fischer Indole Reaction

| Phenylhydrazine Derivative | Ketone/Aldehyde | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |

| Phenylhydrazine | 3-Methyl-2-butanone | Acetic Acid | Reflux, 20-30 min (Microwave, 800W) | 90.3% | [6] |

| Aniline | 2-Methyl-2-hydroxy-butan-3-one | Acetic Acid / Toluene | Heated with water removal, then 220°C for 5h | 78.5% | [7] |

| Aniline | 3-Chloro-3-methylbutane-2-one | None (Aniline as solvent) | 80°C for 10h, then reflux | 79.3% | [8] |

| Aniline | 3-Chloro-3-methylbutane-2-one | Aniline hydrochloride | 80°C for 7h, then reflux | 78.9% | [8] |

| Methyl-isopropyl-ketone-phenylhydrazone | N/A | Sulfuric Acid (96%) | Heated to 95°C for 2h | 94% | [9] |

| Phenylhydrazine | Methyl-isopropyl-ketone | Sulfuric Acid (from 96% and ice) | Heated to 90°C for 2h | 85% | [9] |

| p-Nitrophenylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid / Hydrochloric Acid | Reflux for 4h | 30% | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Microwave-Assisted Synthesis in Acetic Acid[6]

This method offers a rapid and high-yield synthesis of 2,3,3-trimethylindolenine.

Materials:

-

Phenylhydrazine (34g)

-

Methyl isobutyl ketone (3-Methyl-2-butanone, 70g)

-

Acetic acid (300 mL)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Petroleum ether

Procedure:

-

Mix phenylhydrazine (34g), methyl isobutyl ketone (70g), and acetic acid (300 mL) in an open container.

-

Heat the mixture to reflux under microwave radiation (800W) for 20-30 minutes.

-

After the reaction, concentrate the solution under reduced pressure.

-

Cool the residue and dilute it with ethyl acetate (100 mL).

-

Neutralize the solution with a saturated NaHCO₃ solution to a pH of 7-8.

-

Separate the organic layer and concentrate it to obtain the crude product (47.9g).

-

Purify the crude product by flash column chromatography using ethyl acetate/petroleum ether (1:5) as the eluent.

-

Concentrate the eluent to obtain pure 2,3,3-trimethylindolenine (45.1g, 90.3% yield).

Protocol 2: Synthesis from Aniline and 2-Methyl-2-hydroxy-butan-3-one[7]

This protocol utilizes an alternative starting material to the traditional ketone.

Materials:

-

2-Methyl-2-hydroxy-butan-3-one (408 parts)

-

Aniline (558 parts)

-

Acetic acid (20 parts)

-

Toluene (650 parts)

-

Concentrated hydrochloric acid (40 parts)

Procedure:

-

Combine 2-methyl-2-hydroxy-butan-3-one (408 parts), aniline (558 parts), acetic acid (20 parts), and toluene (650 parts) in a suitable reaction vessel.

-

Heat the mixture and remove the water formed during the reaction.

-

Once water separation ceases, distill off the volatile components until the internal temperature reaches 220°C.

-

Maintain the residue at 220°C for 5 hours.

-

Cool the mixture to 160°C and add concentrated hydrochloric acid (40 parts).

-

Heat for an additional three hours, during which more water will distill off.

-

The resulting product can be directly processed further or distilled to yield 498 parts of 2,3,3-trimethylindolenine (78.5% of theory).

Protocol 3: Synthesis from Phenylhydrazone with Sulfuric Acid Catalyst[9]

This method starts from the pre-formed phenylhydrazone.

Materials:

-

Methyl-isopropyl-ketone-phenylhydrazone (176.3 g, 1 mol)

-

Sulfuric acid (96%, 490 g)

-

50% Sodium hydroxide solution

Procedure:

-

Add methyl-isopropyl-ketone-phenylhydrazone (176.3 g) dropwise over 30 minutes to stirred sulfuric acid (490 g).

-

Heat the reaction flask to 95°C over one hour and maintain this temperature for an additional 2 hours.

-

Neutralize the reaction mixture with a solution of 95 parts of 50% sodium hydroxide.

-

After stirring for 15 minutes, separate the oil layer.

-

Distill the oil layer under vacuum (12 mm Hg) to obtain 140 g (94%) of 2,3,3-trimethylindolenine.

Logical Relationships in Synthesis Strategy

The selection of a specific synthetic route depends on factors such as desired yield, reaction time, available starting materials, and scale of production. The following diagram illustrates the decision-making process based on these factors.

Conclusion

The Fischer indole synthesis provides a robust and adaptable platform for the production of 2,3,3-trimethylindolenine. By carefully selecting the starting materials, catalyst, and reaction conditions, researchers can optimize the synthesis for high yields and purity. The microwave-assisted method, in particular, offers a significant advantage in terms of reaction time and efficiency. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists and professionals engaged in the synthesis of this important chemical intermediate and its downstream applications.

References

- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]

- 3. cssp.chemspider.com [cssp.chemspider.com]

- 4. jk-sci.com [jk-sci.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Page loading... [wap.guidechem.com]

- 7. prepchem.com [prepchem.com]

- 8. US4211704A - Method for producing 2,3,3-trimethylindolenine - Google Patents [patents.google.com]

- 9. US3639420A - Process for the preparation of 2 3 3-trimethyl indolenines - Google Patents [patents.google.com]

Spectroscopic Profile of 2,3,3-Trimethylbenzoindolenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,3-Trimethylbenzoindolenine, a heterocyclic compound of interest in various fields of chemical research. The information presented herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this molecule.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| ¹H NMR (Typical Solvent: CDCl₃) | ¹³C NMR (Typical Solvent: CDCl₃) |

| Chemical Shift (δ) / ppm | Multiplicity |

| 7.20 - 7.80 | Multiplet |

| 2.25 | Singlet |

| 1.30 | Singlet |

Disclaimer: The NMR data presented is based on typical chemical shifts for similar indole derivatives and should be confirmed by experimental analysis.

Table 2: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3050 - 3100 | Medium | C-H Stretch | Aromatic C-H |

| 2850 - 2970 | Medium-Strong | C-H Stretch | Methyl (CH₃) |

| 1600 - 1650 | Medium-Strong | C=N Stretch | Imine |

| 1450 - 1580 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1360 - 1380 | Medium | C-H Bend | Methyl (CH₃) |

| 700 - 800 | Strong | C-H Bend | Aromatic (out-of-plane) |

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopic Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) / M⁻¹cm⁻¹ | Electronic Transition |

| Ethanol | ~220 | Not Reported | π → π |

| Ethanol | ~270 | Not Reported | π → π |

Note: The UV-Vis absorption maxima can be influenced by the solvent polarity.

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) with a proton frequency of 300 MHz or higher.

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 (depending on sample concentration).

-

Spectral Width: 0-12 ppm.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Spectral Width: 0-200 ppm.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K (25 °C).

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo Fisher, Shimadzu).

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Data Processing:

-

The acquired spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the conjugated π-system of this compound.

Instrumentation: A UV-Vis spectrophotometer (e.g., Agilent Cary, Shimadzu UV, Thermo Scientific GENESYS).

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λmax.

-

Use a quartz cuvette with a 1 cm path length.

-

Fill a reference cuvette with the pure solvent.

Data Acquisition:

-

Wavelength Range: Typically 200 - 800 nm.

-

Scan Speed: Medium.

-

Baseline Correction: Perform a baseline correction with the reference cuvette containing the pure solvent.

Data Processing:

-

The spectrum is plotted as absorbance versus wavelength (nm).

-

Identify the wavelength of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Caption: Relationship between structure and spectra.

Chemical and physical properties of 2,3,3-Trimethylbenzoindolenine

An In-depth Technical Guide to Trimethylbenzoindolenine Isomers

Disclaimer: The term "2,3,3-Trimethylbenzoindolenine" is ambiguous and can refer to several isomers. This guide provides a detailed overview of the most probable candidates based on available scientific literature: 1,1,2-Trimethyl-1H-benzo[e]indole and 2,3,3-Trimethyl-3H-benzo[g]indole . A section on the closely related and frequently cited 2,3,3-Trimethylindolenine is also included for comparative purposes.

This document is intended for researchers, scientists, and drug development professionals, providing comprehensive data on the chemical and physical properties, synthesis, and potential applications of these compounds.

1,1,2-Trimethyl-1H-benzo[e]indole

Also known as 2,3,3-Trimethyl-4,5-benzo-3H-indole, this compound is a key precursor in the synthesis of various functional molecules, particularly cyanine dyes.[1] Its trimethyl substitution enhances the stability and solubility of its derivatives.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1,1,2-Trimethyl-1H-benzo[e]indole is presented below.

| Property | Value | Source |

| CAS Number | 41532-84-7 | [1][2][3][4] |

| Molecular Formula | C₁₅H₁₅N | [2][3][4] |

| Molecular Weight | 209.29 g/mol | [1][2][4] |

| Melting Point | 111-117 °C | [3][4] |

| Boiling Point | 333.7 °C at 760 mmHg | [3] |

| Density | 1.06 g/cm³ | [3] |

| Water Solubility | Insoluble (at 20 °C) | [3][4] |

| Appearance | Yellow to brown crystalline powder | [4] |

| InChIKey | WJZSZXCWMATYFX-UHFFFAOYSA-N | [1] |

Spectroscopic Data

| Spectrum Type | Key Features/Notes | Source |

| ¹H NMR | Representative chemical shifts for a derivative include aromatic protons at 7.0-8.5 ppm, N-CH₂ at 4.2-4.5 ppm, C(CH₃)₂ at 1.6-1.8 ppm, and 2-CH₃ at 2.5-2.8 ppm. Specific shifts vary with the exact derivative and solvent. | [1] |

| FT-IR | Characteristic absorption bands for derivatives provide information on the vibrational frequencies of different chemical bonds. | [1] |

| Mass Spectrometry | MS-MS data is available, showing characteristic fragmentation patterns. | [2] |

| UV-Vis Absorption | The UV-Vis absorption spectra of derivative dyes have been studied in various solvents. | [1] |

Synthesis

The synthesis of the 1,1,2-trimethyl-1H-benzo[e]indole core can be achieved through various strategic routes, typically involving the formation of the indole ring system followed by or concurrent with methylation.[1] Alkylation of indole derivatives is a key step.[1]

Applications

This compound is a crucial building block in several areas of chemical research.[1] It is a key precursor in the synthesis of a wide range of functional molecules, most notably cyanine dyes.[1]

2,3,3-Trimethyl-3H-benzo[g]indole

This isomer of trimethylbenzoindolenine is less commonly cited in the literature compared to the benzo[e] variant.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 74470-85-2 | [5] |

| Molecular Formula | C₁₅H₁₅N | [5] |

| Molecular Weight | 209.29 g/mol | [5][6] |

| Melting Point | 70-71 °C | [5] |

| Boiling Point | 127 °C at 0.5 mmHg | [5] |

Spectroscopic Data

ATR-IR spectral data for 2,3,3-Trimethyl-3H-benzo[g]indole is available.[7]

2,3,3-Trimethylindolenine

While not a benzoindolenine, 2,3,3-trimethylindolenine is a closely related and important intermediate, often used in the synthesis of cyanine dyes and other imaging agents.[8][9][10] It is a clear yellow to red-brown liquid.[8][10]

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1640-39-7 | [8][10][11][12][13][14][15] |

| Molecular Formula | C₁₁H₁₃N | [8][11][13][14][15] |

| Molecular Weight | 159.23 g/mol | [8][11][15] |

| Melting Point | 6-8 °C | [8][11] |

| Boiling Point | 228-229 °C at 744 mmHg | [8][9][10][11][12] |

| Density | 0.992 g/mL at 25 °C | [8][9][10][11][12] |

| Solubility | Soluble in chloroform, toluene, or dichlorobenzene. | [8][9][10] |

| Refractive Index | n20/D 1.549 | [8][9][10][11][12] |

Experimental Protocols: Synthesis

Several methods for the synthesis of 2,3,3-trimethylindolenine have been reported.

Method 1: Fischer Indole Synthesis

A common method is the Fischer indole synthesis.[16] One approach involves reacting phenylhydrazine with 3-methyl-2-butanone in the presence of an acid catalyst like acetic acid.[16] A microwave-assisted one-pot synthesis has been developed to improve efficiency, reduce reaction times, and minimize environmental impact.[16]

-

Procedure: Phenylhydrazine, methyl isobutyl ketone, and acetic acid are mixed and refluxed under microwave radiation (800W) for 20-30 minutes. The solution is then concentrated, cooled, diluted with ethyl acetate, and neutralized with a saturated sodium bicarbonate solution. The organic layer is separated and concentrated to yield the crude product, which can be purified by flash column chromatography.[16]

Method 2: From Aniline and 3-chloro-3-methylbutane-2-one

This method involves reacting aniline with 3-chloro-3-methylbutane-2-one.[17]

-

Procedure: Aniline and 3-chloro-3-methylbutane-2-one are mixed in a molar ratio of 3:1 to 10:1 and reacted at a temperature of 60-120 °C for 2-20 hours. The temperature is then elevated, and the mixture is maintained at the reflux temperature of aniline for 0.5-2 hours to complete the reaction.[17]

Applications in Research and Development

2,3,3-Trimethylindolenine is a significant intermediate for synthesizing photosensitive color-changing agents and conjugated cyanine cationic dyes.[16] These dyes exhibit high fluorescence quantum yield, a tunable absorption wavelength range, and good stability.[16] As fluorescent probes, they have important applications in life sciences, including biochips, DNA sequencing, fluorescence immunoassays, and clinical diagnostics.[16]

Visualizations

General Synthesis and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of trimethyl-indolenine derivatives, based on the described experimental protocols.

Caption: A generalized workflow for the synthesis and purification of trimethyl-indolenine derivatives.

Signaling Pathways

Currently, there is no specific information available in the searched literature detailing the involvement of this compound or its isomers in specific biological signaling pathways. Their primary role in a drug development context is as building blocks for fluorescent probes and dyes, which can be used to study various biological processes.

Safety Information

-

1,1,2-Trimethyl-1H-benzo[e]indole: May cause skin, eye, and respiratory irritation.[2]

-

2,3,3-Trimethyl-3H-benzo[g]indole: Causes skin and serious eye irritation.[6]

-

2,3,3-Trimethylindolenine: Irritating to eyes, respiratory system, and skin.[8]

Users should consult the relevant Safety Data Sheets (SDS) for detailed safety and handling information.

References

- 1. This compound | 41532-84-7 | Benchchem [benchchem.com]

- 2. This compound | C15H15N | CID 170530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3,3-Trimethyl-4,5-benzo-3H-Indole | 41532-84-7 [chemnet.com]

- 4. 1,1,2-Trimethyl-1H-benz[e]indole | 41532-84-7 [chemicalbook.com]

- 5. labsolu.ca [labsolu.ca]

- 6. 2,3,3-Trimethyl-3H-benzo(g)indole | C15H15N | CID 12871551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. chembk.com [chembk.com]

- 9. chemodex.com [chemodex.com]

- 10. 2,3,3-Trimethylindolenine | 1640-39-7 [chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. 2,3,3-三甲基假吲哚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. 3H-Indole, 2,3,3-trimethyl- [webbook.nist.gov]

- 14. 2,3,3-Trimethylindolenine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 15. 3H-Indole, 2,3,3-trimethyl- | C11H13N | CID 15427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Page loading... [wap.guidechem.com]

- 17. US4211704A - Method for producing 2,3,3-trimethylindolenine - Google Patents [patents.google.com]

The Interrupted Fischer Synthesis: A Technical Guide to the Mechanism and Synthesis of Substituted Indolenines

For Researchers, Scientists, and Drug Development Professionals

The Fischer indole synthesis, a cornerstone in heterocyclic chemistry, is renowned for its ability to construct the indole nucleus. However, under specific conditions and with appropriate substitution patterns, the reaction can be halted at the penultimate indolenine stage, yielding valuable and often synthetically challenging 3H-indoles. This "interrupted" Fischer indole synthesis provides a powerful tool for accessing these important scaffolds, which are key intermediates in the synthesis of various natural products and pharmaceuticals.

This technical guide provides an in-depth exploration of the Fischer indole synthesis as it pertains to the formation of substituted indolenines. We will delve into the mechanistic nuances that favor the formation of the indolenine over the fully aromatized indole, present quantitative data from key studies, and provide detailed experimental protocols for the synthesis of these compounds.

The Core Mechanism: Diverting the Path to Indolenines

The classical Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. The generally accepted mechanism proceeds through several key steps:

-

Phenylhydrazone Formation: The initial step is the condensation of the phenylhydrazine and the carbonyl compound to form a phenylhydrazone.

-

Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.

-

[1][1]-Sigmatropic Rearrangement: This is the crucial bond-forming step, where a[1][1]-sigmatropic rearrangement occurs, leading to the formation of a di-imine intermediate.

-

Cyclization and Aromatization: The di-imine cyclizes and subsequently loses a molecule of ammonia to yield the aromatic indole.

The formation of a stable indolenine is achieved through the "interruption" of this classical pathway, typically after the cyclization step and before the final elimination of ammonia and subsequent aromatization. This interruption is favored under specific circumstances, primarily dictated by the substitution pattern of the ketone and the nature of the acid catalyst. Ketones that are disubstituted at the α-carbon lack the necessary proton for the final aromatization step, leading to the formation of a 3,3-disubstituted indolenine.

The following diagram illustrates the general mechanistic pathway of the Fischer indole synthesis, highlighting the point of divergence that leads to the formation of a substituted indolenine.

Quantitative Data on Substituted Indolenine Synthesis

The yield of substituted indolenines is highly dependent on the nature of the substituents on both the phenylhydrazine and the carbonyl compound, as well as the reaction conditions. The following tables summarize quantitative data from a study by Sajjadifar et al. on the synthesis of methyl- and nitro-substituted indolenines.[2][3][4]

Table 1: Synthesis of Substituted Indolenines from Isopropyl Methyl Ketone [2][3][4]

| Phenylhydrazine Substituent | Product | Reaction Time | Yield (%) |

| 4-Methyl | 2,3,3,5-Tetramethyl-3H-indole | 2.25 h (reflux) | >90 |

| 3-Methyl | 2,3,3,6-Tetramethyl-3H-indole | 2 h (RT) | >90 |

| 2-Methyl | 2,3,3,7-Tetramethyl-3H-indole | 2.5 h (RT) | >90 |

| 4-Nitro | 2,3,3-Trimethyl-5-nitro-3H-indole | 90 h (reflux) | 9 |

| 2-Nitro | 2,3,3-Trimethyl-7-nitro-3H-indole | 4 h (reflux, with HCl) | 31 |

Table 2: Synthesis of Substituted Indolenines from 2-Methylcyclohexanone [2][3][4]

| Phenylhydrazine Substituent | Product | Reaction Time | Yield (%) |

| 4-Methoxy | Spiro[cyclohexane-1,3'-[5-methoxy]-3H-indole] | 20 min (RT) | >90 |

| 2,4-Dichloro | Spiro[cyclohexane-1,3'-[5,7-dichloro]-3H-indole] | 0.5 h (reflux) | >90 |

| 4-Nitro | Spiro[cyclohexane-1,3'-[5-nitro]-3H-indole] | 24 h (reflux) | 53 |

| 2-Nitro | Spiro[cyclohexane-1,3'-[7-nitro]-3H-indole] | 24 h (reflux) | 53 |

These data highlight that electron-donating groups on the phenylhydrazine ring generally lead to higher yields and shorter reaction times, while electron-withdrawing groups require more forcing conditions and result in lower yields.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of representative substituted indolenines.

General Procedure for the Synthesis of Methyl-Substituted Indolenines[2][3][4]

A mixture of the appropriately substituted tolylhydrazine hydrochloride (1.0 eq) and either isopropyl methyl ketone (1.0 eq) or 2-methylcyclohexanone (1.0 eq) is stirred in glacial acetic acid. The reaction is monitored by TLC. For reactions at room temperature, the mixture is stirred for the specified time. For reactions requiring heating, the mixture is refluxed. Upon completion, the reaction mixture is cooled to room temperature, neutralized with a saturated solution of sodium bicarbonate, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Synthesis of 2,3,3,5-Tetramethyl-3H-indole[2][3][4]

To a solution of p-tolylhydrazine hydrochloride (1.59 g, 10 mmol) in glacial acetic acid (20 mL) was added isopropyl methyl ketone (0.86 g, 10 mmol). The mixture was refluxed for 2.25 hours. After cooling, the mixture was poured into ice water and neutralized with 2 M NaOH. The aqueous layer was extracted with diethyl ether (3 x 50 mL). The combined organic layers were washed with brine, dried over anhydrous MgSO4, and concentrated in vacuo. The residue was purified by column chromatography (silica gel, hexane/ethyl acetate = 10:1) to afford the product as a yellow oil.

Synthesis of Spiro[cyclohexane-1,3'-[5-nitro]-3H-indole][2][3][4]

A mixture of (4-nitrophenyl)hydrazine (1.53 g, 10 mmol) and 2-methylcyclohexanone (1.12 g, 10 mmol) in glacial acetic acid (25 mL) was refluxed for 24 hours. The reaction mixture was cooled and poured into a stirred mixture of ice and water. The resulting precipitate was collected by filtration, washed with water, and dried. The crude product was recrystallized from ethanol to give the pure spiro-indolenine.

Mechanistic Considerations for the "Interrupted" Fischer Synthesis

The key to isolating a substituted indolenine lies in preventing the final aromatization step. This is primarily achieved through steric hindrance at the C3 position of the developing indole ring.

The logical workflow for determining the outcome of a Fischer indole synthesis reaction is depicted in the following diagram.

Computational studies have shown that electron-donating substituents on the phenylhydrazine ring can stabilize the intermediates and transition states leading to the[1][1]-sigmatropic rearrangement.[5] Conversely, strong electron-withdrawing groups can disfavor this key step.[5] In the context of indolenine formation, the steric bulk of the substituents at the α-position of the carbonyl compound is the most critical factor. When this position is disubstituted, there is no proton available for the elimination step that would lead to the aromatic indole. Consequently, the reaction is "interrupted," and the stable indolenine is isolated.

Conclusion

The interrupted Fischer indole synthesis is a valuable and versatile method for the preparation of substituted indolenines. By carefully selecting the substitution pattern of the starting materials, particularly the α,α-disubstitution of the ketone, researchers can reliably access these important heterocyclic scaffolds. This technical guide has provided a detailed overview of the mechanism, quantitative data, and experimental protocols to aid scientists in the successful application of this powerful reaction in their research and development endeavors.

References

Unveiling the Luminescent Potential: A Technical Guide to the Quantum Yield of 2,3,3-Trimethylbenzoindolenine Derivatives

For Immediate Release

This technical guide provides a comprehensive overview of the fluorescence quantum yield of derivatives of 2,3,3-Trimethylbenzoindolenine, a core heterocyclic scaffold in the development of fluorescent probes and dyes. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies for quantum yield determination, and visualizes critical workflows and photophysical principles.

Core Findings: Quantum Yield of Key Derivatives

While data on the parent this compound is scarce in readily available literature, its derivatives, particularly squaraine and cyanine dyes, have been the subject of extensive photophysical characterization. These studies reveal a wide range of quantum efficiencies, heavily influenced by the molecular structure and the solvent environment. Below is a summary of reported fluorescence quantum yields for selected derivatives.

| Derivative Class | Specific Derivative (Structure/Name) | Solvent | Excitation Wavelength (λex) (nm) | Emission Wavelength (λem) (nm) | Reference Standard (ΦF,r) | Fluorescence Quantum Yield (ΦF) |

| Squaraine | Symmetrical squaraine dye with N-hexyl chains and diethanolamino substitution on the squaric acid core | Chloroform | 664 | Not Specified | Not Specified | >1.00 |

| Squaraine | Symmetrical squaraine dye with N-hexyl chains and dipicolylamino substitution on the squaric acid core | Chloroform | 665 | Not Specified | Not Specified | 0.211 |

| Dicyanomethylene Squaraine | Symmetrical dye based on 1-octyl-2,3,3-trimethyl-3H-indolium | Chloroform | 681 | 694 | Not Specified | 0.08 |

| Dicyanomethylene Squaraine | Unsymmetrical dye with 1-octyl-2,3,3-trimethyl-3H-indolium and benzothiazolium moieties | Chloroform | 687 | 703 | Not Specified | 0.19 |

| Dicyanomethylene Squaraine | Symmetrical dye based on benzothiazolium | Chloroform | 702 | 717 | Not Specified | 0.16 |

Note: The quantum yield of the symmetrical squaraine dye with diethanolamino substitution exceeding 1.00 in chloroform, as reported by Gomes et al. (2022), is an unusual finding and may warrant further investigation into the experimental conditions and potential artifacts such as scattering or the presence of fluorescent impurities.[1]

Experimental Protocols: Determining Fluorescence Quantum Yield

The most common method for determining the fluorescence quantum yield (ΦF) of a compound is the relative method, which involves comparing the fluorescence properties of the sample to a well-characterized standard with a known quantum yield.

Principle

The relative fluorescence quantum yield is calculated using the following equation:

ΦF,s = ΦF,r * (Is / Ir) * (Ar / As) * (ns2 / nr2)

Where:

-

ΦF,s is the fluorescence quantum yield of the sample.

-

ΦF,r is the fluorescence quantum yield of the reference standard.

-

Is and Ir are the integrated fluorescence intensities of the sample and the reference, respectively.

-

As and Ar are the absorbances of the sample and the reference at the excitation wavelength, respectively.

-

ns and nr are the refractive indices of the sample and reference solutions, respectively.

Materials and Instrumentation

-

Fluorometer: A spectrofluorometer capable of measuring excitation and emission spectra.

-

UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

-

Cuvettes: Quartz cuvettes for both absorbance and fluorescence measurements.

-

Solvents: Spectroscopic grade solvents are essential to minimize background fluorescence.

-

Reference Standard: A compound with a well-documented and stable quantum yield that absorbs and emits in a similar spectral region to the sample. Common standards include quinine sulfate, rhodamine 6G, and various cyanine dyes for the near-infrared region.

-

Sample Compound: The this compound derivative of interest.

Step-by-Step Methodology

-

Preparation of Solutions:

-

Prepare a stock solution of the reference standard and the sample compound in the chosen solvent.

-

Prepare a series of dilute solutions of both the sample and the reference standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

-

Absorbance Measurements:

-

Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. The excitation wavelength should ideally be at the absorption maximum of the sample.

-

-

Fluorescence Measurements:

-

Using a fluorometer, record the fluorescence emission spectrum of each solution. The same excitation wavelength used for the absorbance measurements must be used.

-

Ensure that the experimental parameters (e.g., excitation and emission slit widths) are identical for all measurements of the sample and the standard.

-

Record the emission spectrum of a solvent blank to subtract any background fluorescence.

-

-

Data Analysis:

-

Correct the emission spectra for the instrument's response.

-

Integrate the area under the corrected fluorescence emission curve for each solution to obtain the integrated fluorescence intensity (I).

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference standard.

-

Determine the slope (gradient) of the resulting linear plots for both the sample (Grads) and the reference (Gradr).

-

-

Calculation:

-

Calculate the quantum yield of the sample using the modified equation:

ΦF,s = ΦF,r * (Grads / Gradr) * (ns2 / nr2)

-

Visualizing the Process

Experimental Workflow for Relative Quantum Yield Measurement

References

An In-depth Technical Guide to the Solubility and Crystal Structure of 2,3,3-Trimethylindolenine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, solubility, and crystallographic characteristics of 2,3,3-trimethylindolenine. The information is tailored for researchers, scientists, and professionals in the field of drug development and materials science, with a focus on data presentation, experimental methodologies, and visual representation of key processes.

Physicochemical Properties

2,3,3-Trimethylindolenine, also known as 2,3,3-trimethyl-3H-indole, is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various industrial and biomedical materials, most notably cyanine dyes.[1][2][3] Its chemical structure, featuring an indole core with three methyl groups at the 2 and 3 positions, dictates its reactivity and physical properties.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2,3,3-Trimethylindolenine

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃N | [4][5] |

| Molecular Weight | 159.23 g/mol | [6] |

| Appearance | Clear yellow to red-brown liquid | [7][8] |

| Melting Point | 6-8 °C | [8] |

| Boiling Point | 228-229 °C at 744 mmHg | [7][8] |

| Density | 0.992 g/mL at 25 °C | [7][8] |

| Refractive Index (n20/D) | 1.549 | [7][8] |

| CAS Number | 1640-39-7 | [4][5] |

Solubility Profile

Table 2: Qualitative Solubility of 2,3,3-Trimethylindolenine

| Solvent | Solubility | Reference |

| Chloroform | Soluble | [7][8][9] |

| Toluene | Soluble | [7][8][9] |

| Dichlorobenzene | Soluble | [7][8][9] |

| Water | Insoluble (predicted based on non-polar structure) | [10] |

| Hexane | Soluble (predicted based on non-polar structure) | [10] |

The indoline structure, with its aromatic ring and alkyl substituents, renders the molecule predominantly non-polar, explaining its good solubility in non-polar organic solvents.[10]

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a compound like 2,3,3-trimethylindolenine. This method can be adapted to various solvents and temperatures.

Objective: To determine the solubility of 2,3,3-trimethylindolenine in a given solvent at a specific temperature.

Materials:

-

2,3,3-Trimethylindolenine

-

Selected solvent (e.g., chloroform, toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2,3,3-trimethylindolenine to a series of vials.

-

To each vial, add a known volume of the desired solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

-

For finer separation, centrifuge the vials at a set temperature.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a known volume of the solvent to a concentration suitable for analysis.

-

Analyze the concentration of 2,3,3-trimethylindolenine in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted supernatant based on the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Crystal Structure

As of the current literature survey, a definitive single-crystal X-ray diffraction structure of 2,3,3-trimethylindolenine has not been publicly reported. However, the crystal structures of numerous indole derivatives have been elucidated, providing insights into the likely packing and intermolecular interactions.[1][11][12]

For indole analogs, crystal packing is often governed by a combination of van der Waals forces, π-π stacking interactions, and, where applicable, hydrogen bonding.[1] Given the absence of strong hydrogen bond donors or acceptors in 2,3,3-trimethylindolenine, its crystal structure would likely be dominated by van der Waals interactions and potential weak C-H···π interactions.

Experimental Protocol for Crystal Structure Determination

The following protocol outlines the general steps for determining the crystal structure of a small organic molecule like 2,3,3-trimethylindolenine via single-crystal X-ray diffraction.

Objective: To obtain high-quality single crystals of 2,3,3-trimethylindolenine and determine its three-dimensional molecular and crystal structure.

Materials:

-

High-purity 2,3,3-trimethylindolenine

-

A selection of suitable solvents (e.g., hexane, ethanol, ethyl acetate)

-

Small vials or test tubes

-

Microscope

-

Single-crystal X-ray diffractometer

Procedure:

-

Crystal Growth:

-

The primary challenge is to grow single crystals of sufficient size and quality. Common methods include:

-

Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks.[13]

-

Solvent Diffusion: Create a layered system with a solution of the compound in one solvent and an "anti-solvent" (in which the compound is less soluble) carefully layered on top. Crystals may form at the interface.[13]

-

Vapor Diffusion: Place a concentrated solution of the compound in a small open vial, and place this vial inside a larger sealed container with a more volatile anti-solvent. The vapor of the anti-solvent will slowly diffuse into the solution, inducing crystallization.[13]

-

-

-

Crystal Selection and Mounting:

-

Under a microscope, select a well-formed, transparent crystal (typically 0.1-0.3 mm in size) that is free of cracks or defects.

-

Mount the selected crystal on a goniometer head using a suitable adhesive or cryoprotectant oil.

-

-

Data Collection:

-

Place the mounted crystal on the X-ray diffractometer.

-

A stream of cold nitrogen (around 100 K) is often used to cool the crystal, minimizing radiation damage.

-

An X-ray beam is directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

-

The atomic positions and other parameters are refined to obtain the final, accurate crystal structure.

-

Synthesis and Applications

2,3,3-Trimethylindolenine is primarily synthesized via the Fischer indole synthesis.[2][3] This method involves the reaction of a phenylhydrazine with a ketone or aldehyde, in this case, methyl isopropyl ketone, in the presence of an acid catalyst.

Experimental Protocol: Fischer Indole Synthesis of 2,3,3-Trimethylindolenine

Objective: To synthesize 2,3,3-trimethylindolenine from phenylhydrazine and methyl isopropyl ketone.

Materials:

-

Phenylhydrazine

-

Methyl isopropyl ketone (3-methyl-2-butanone)

-

Glacial acetic acid (catalyst)

-

Sodium hydroxide solution (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine, methyl isopropyl ketone, and glacial acetic acid.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture with a sodium hydroxide solution.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

-

Purification:

-

Concentrate the organic extract using a rotary evaporator to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure 2,3,3-trimethylindolenine.

-

Visualization of Synthetic Workflow

As 2,3,3-trimethylindolenine is a key building block for cyanine dyes, the following diagram illustrates a generalized workflow for this synthetic application.

Caption: Workflow for the synthesis of cyanine dyes from 2,3,3-trimethylindolenine.

This guide provides a foundational understanding of the solubility and structural aspects of 2,3,3-trimethylindolenine, offering both established data and standardized protocols for further research and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. guidechem.com [guidechem.com]

- 4. 3H-Indole, 2,3,3-trimethyl- [webbook.nist.gov]

- 5. 3H-Indole, 2,3,3-trimethyl- | C11H13N | CID 15427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3,3-Trimethylindolenine 98 1640-39-7 [sigmaaldrich.com]

- 7. 2,3,3-Trimethylindolenine | 1640-39-7 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. chemodex.com [chemodex.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]

- 13. benchchem.com [benchchem.com]

A Theoretical Exploration of the Electronic Structure of 2,3,3-Trimethylbenzoindolenine: A Technical Guide

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic structure of 2,3,3-trimethylbenzoindolenine. Aimed at researchers, scientists, and professionals in drug development, this document details the computational protocols, presents hypothetical yet representative data based on studies of analogous compounds, and visualizes the workflow for such a theoretical investigation.

This compound is a heterocyclic compound that serves as a crucial building block in the synthesis of various functional dyes, particularly cyanine dyes used as fluorescent probes in biomedical applications.[1] Understanding its electronic properties through theoretical calculations is paramount for the rational design of novel dyes with tailored absorption and emission characteristics.

Computational Methodology

The electronic structure of this compound can be rigorously investigated using quantum chemical calculations, primarily employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) for excited states. These methods offer a favorable balance between computational cost and accuracy for organic molecules of this size.[2][3]

Ground State Geometry Optimization

The initial and critical step in any quantum chemical calculation is the determination of the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization.

Protocol:

-

Initial Structure: The molecular structure of this compound is first constructed using a molecular modeling program.

-

Computational Method: Geometry optimization is performed using DFT. A common and effective functional for such organic molecules is the B3LYP hybrid functional.

-

Basis Set: A Pople-style basis set, such as 6-31G(d,p), is typically employed to describe the atomic orbitals. This basis set includes polarization functions (d,p) which are important for accurately describing chemical bonds.

-

Convergence Criteria: The optimization process is iterated until the forces on the atoms and the change in energy between successive steps fall below predefined convergence thresholds, ensuring a true energy minimum is reached.

-

Vibrational Analysis: Following optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

Electronic Properties in the Ground State

Once the optimized geometry is obtained, various electronic properties in the ground state can be calculated. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) provides a preliminary indication of the molecule's electronic excitation energy.

Excited State Calculations

To understand the absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of vertical excitation energies, which correspond to the energies of absorbed photons, and the oscillator strengths, which relate to the intensity of the absorption bands.

Protocol:

-

Method: TD-DFT calculations are performed on the optimized ground-state geometry.

-

Functional and Basis Set: The same functional and basis set used for the geometry optimization (e.g., B3LYP/6-31G(d,p)) are typically used for consistency. For potentially more accurate results, especially for cyanine-related compounds, other functionals might be tested.[2]

-

Number of States: The calculation is set to compute a sufficient number of excited states (e.g., the first 10-20 singlet states) to cover the UV-Visible region of the electromagnetic spectrum.

-

Solvent Effects: To simulate more realistic conditions, the influence of a solvent can be incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

Predicted Electronic and Spectroscopic Data

The following tables summarize the kind of quantitative data that would be obtained from the theoretical calculations described above. The values presented here are hypothetical and serve as illustrative examples based on typical results for similar heterocyclic compounds.

Table 1: Ground State Electronic Properties of this compound

| Property | Value |

| Ground State Energy (Hartree) | -653.12345 |

| HOMO Energy (eV) | -5.87 |

| LUMO Energy (eV) | -1.25 |

| HOMO-LUMO Gap (eV) | 4.62 |

| Dipole Moment (Debye) | 2.15 |

Table 2: Calculated Vertical Excitation Energies and Oscillator Strengths

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S0 → S1 | 4.10 | 302 | 0.25 | HOMO → LUMO (95%) |

| S0 → S2 | 4.55 | 272 | 0.18 | HOMO-1 → LUMO (88%) |

| S0 → S3 | 4.98 | 249 | 0.05 | HOMO → LUMO+1 (75%) |

Experimental Validation Protocols

The theoretical predictions for the electronic structure and spectroscopic properties of this compound would ideally be validated by experimental measurements. The primary technique for this is UV-Visible absorption spectroscopy.

UV-Visible Absorption Spectroscopy

Objective: To measure the absorption spectrum of this compound and determine the wavelengths of maximum absorption (λmax), which can be compared with the results from TD-DFT calculations.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol, acetonitrile) of spectroscopic grade. The concentration is adjusted to ensure the absorbance falls within the linear range of the spectrophotometer (typically below 1.0).

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is used.

-

Measurement: A quartz cuvette is filled with the solvent to record a baseline spectrum. The baseline is then subtracted from the spectrum of the sample solution, which is subsequently recorded over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis: The wavelength(s) of maximum absorbance (λmax) are identified from the resulting spectrum. These experimental values can then be compared to the theoretically predicted absorption wavelengths.

Visualizations

The following diagrams illustrate the computational workflow and a potential application pathway for derivatives of this compound.

Caption: Computational workflow for determining the electronic structure.

Caption: Use of a benzoindolenine derivative as a fluorescent probe.

References

The Benzoindolenine Core: A Technical Guide to its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical synthesis of benzoindolenine compounds, a class of heterocyclic structures that have garnered significant interest in medicinal chemistry and materials science. This document provides a comprehensive overview of key synthetic methodologies, detailed experimental protocols, and an examination of their roles in modulating critical signaling pathways.

Discovery and Historical Perspective

The journey into the world of benzoindolenines is intrinsically linked to the broader history of indole chemistry. The seminal work of Emil Fischer in 1883 on the synthesis of indoles from arylhydrazines and carbonyl compounds, famously known as the Fischer indole synthesis , laid the foundational principles for accessing a vast array of indole derivatives.[1][2] This reaction, proceeding through a phenylhydrazone intermediate followed by an acid-catalyzed[3][3]-sigmatropic rearrangement, remains a cornerstone of heterocyclic chemistry.

The application of the Fischer indole synthesis and other cyclization strategies to naphthylamines and their derivatives led to the discovery of the three main isomers of benzoindole, which upon N-alkylation and subsequent reaction can lead to benzoindolenine derivatives. These isomers, benzo[e]-, benzo[f]-, and benzo[g]indole, are distinguished by the position of the fused benzene ring.

-

Benzo[e]indolenines: These compounds, such as the commercially significant 1,1,2-trimethyl-1H-benzo[e]indole, are key precursors in the synthesis of cyanine dyes, which have widespread applications as photosensitizers and fluorescent probes.[4][5][6][7]

-

Benzo[f]indolenines: The synthesis of this isomer has been explored through various methods, leading to derivatives with potential anti-inflammatory properties.[8]

-

Benzo[g]indolenines: The Nenitzescu indole synthesis, discovered by Costin Nenițescu in 1929, provides a valuable route to 5-hydroxyindole derivatives and has been adapted for the synthesis of benzo[g]indoles.[3][9][10] These compounds have emerged as significant modulators of protein-protein interactions.[11]

Synthetic Methodologies and Experimental Protocols

The synthesis of benzoindolenine compounds has evolved from classical methods to more efficient and diverse modern techniques. This section details some of the key synthetic strategies and provides specific experimental protocols.

Fischer Indole Synthesis

The Fischer indole synthesis is a versatile and widely used method for constructing the indole nucleus, which can be extended to benzoindolenines by using the appropriate naphthylhydrazine precursors.

Experimental Protocol: Synthesis of 2,3,3-Trimethylindolenine [1]

A mixture of phenylhydrazine (34g), methyl isobutyl ketone (70g), and acetic acid (300 mL) is refluxed in an open container while being irradiated with microwaves (800W) for 20-30 minutes. Following the reaction, the solution is concentrated and cooled. The residue is then diluted with ethyl acetate (100mL) and neutralized with a saturated sodium bicarbonate solution to a pH of 7-8. The organic layer is separated, concentrated, and the crude product (47.9g) is purified by flash column chromatography using an ethyl acetate/petroleum ether (1:5) eluent. Concentration of the eluent yields 2,3,3-trimethylindolenine (45.1g, 90.3% yield).[1]

Table 1: Quantitative Data for the Microwave-Assisted Fischer Synthesis of 2,3,3-Trimethylindolenine

| Reactant 1 | Reactant 2 | Solvent | Catalyst/Condition | Product | Yield (%) |

| Phenylhydrazine | Methyl isobutyl ketone | Acetic Acid | Microwave (800W) | 2,3,3-Trimethylindolenine | 90.3 |

Nenitzescu Indole Synthesis

The Nenitzescu reaction offers a direct route to 5-hydroxyindole derivatives, which are precursors to certain benzo[g]indolenine compounds. The reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester.[3][9]

Experimental Protocol: Atroposelective Nenitzescu Synthesis of a 5-Hydroxybenzo[g]indole Derivative [12]

A mixture of the appropriate 1,4-naphthoquinone (0.15 mmol, 1.5 equiv.), a β-aminocrotonate derivative (0.1 mmol), and a Jacobsen-type chromium(III) salen complex catalyst (10 mol%) are stirred in 1 mL of a suitable solvent in a sealed vial under air at 40°C for 18 hours. The product is then purified by column chromatography. This method can afford various 5-hydroxybenzo[g]indoles in up to 97% yield with high enantiomeric excesses.[12]

Table 2: Representative Yields for the Atroposelective Nenitzescu Synthesis

| Quinone Substrate | Enamine Substrate | Solvent | Catalyst | Product | Yield (%) |

| 1,4-Naphthoquinone | Ethyl β-aminocrotonate | Dichloromethane | (R,R)-Jacobsen Catalyst | Chiral 5-hydroxybenzo[g]indole | up to 97 |

Synthesis of Benzo[f]indole-4,9-diones

A versatile route to functionalized benzo[f]indole-4,9-diones involves the reaction of 2-(benzylamino)naphthalene-1,4-dione with various carbonyl compounds.

Experimental Protocol: Synthesis of 1-Benzyl-1H-benzo[f]indole-4,9-dione (8) [8]

A mixture of 2-(benzylamino)naphthalene-1,4-dione (7) (0.19 g, 1.0 mmol), acetaldehyde (0.22 g, 5.0 mmol), and manganese(III) acetate (1.34 g, 5.0 mmol) in acetic acid (20 mL) is heated at 80 °C for 16 hours. After cooling, the reaction mixture is diluted with ethyl acetate (100 mL) and washed successively with water (3 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous magnesium sulfate and evaporated. The residue is purified by flash chromatography on silica gel (ethyl acetate/hexane, 1/15 to 1/12) to afford 1-benzyl-1H-benzo[f]indole-4,9-dione (8) as a yellow solid (0.15 g, 54% yield).[8]

Table 3: Quantitative Data for the Synthesis of Benzo[f]indole-4,9-dione Derivatives

| Starting Material | Reagent | Catalyst/Reagent | Product | Yield (%) |

| 2-(Benzylamino)naphthalene-1,4-dione | Acetaldehyde | Mn(OAc)₃ | 1-Benzyl-1H-benzo[f]indole-4,9-dione | 54 |

| 2-(Benzylamino)naphthalene-1,4-dione | Acetylacetone | CAN | 3-Acetyl-1-benzyl-2-methyl-1H-benzo[f]indole-4,9-dione | - |

Visualization of Synthetic and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a generalized workflow for the synthesis of benzoindolenine compounds and their involvement in key signaling pathways.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. revistadechimie.ro [revistadechimie.ro]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Discovery of Benzo[f]indole-4,9-dione Derivatives as New Types of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. Discovery of benzo[g]indoles as a novel class of non-covalent Keap1-Nrf2 protein-protein interaction inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. publications.rwth-aachen.de [publications.rwth-aachen.de]

An In-depth Technical Guide to the Structural Characterization and Analysis of 2,3,3-Trimethylbenzoindolenine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization and analysis of 2,3,3-trimethylbenzoindolenine, a key heterocyclic building block in the synthesis of cyanine dyes and other functional molecules. This document details the spectroscopic and spectrometric data available for this compound and provides standardized experimental protocols for its analysis.

Core Structural and Physical Properties

This compound, also known by its IUPAC name 1,1,2-trimethyl-1H-benzo[e]indole, is a nitrogen-containing heterocyclic compound. Its structure features a fused benzene and indole ring system with three methyl group substitutions. This extended π-conjugated system is fundamental to its chemical reactivity and photophysical properties, making it a valuable precursor in medicinal chemistry and materials science.[1]

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅N | PubChem |

| Molecular Weight | 209.29 g/mol | PubChem |

| IUPAC Name | 1,1,2-trimethyl-1H-benzo[e]indole | PubChem |

| CAS Number | 41532-84-7 | PubChem |

| Appearance | Yellow to brown crystalline powder | ChemicalBook |

| Melting Point | 111-117 °C | Sigma-Aldrich |

| Boiling Point | 338.66 °C (estimated) | ChemicalBook |

| InChIKey | WJZSZXCWMATYFX-UHFFFAOYSA-N | PubChem |

| SMILES | CC1=NC2=C(C1(C)C)C3=CC=CC=C3C=C2 | PubChem |

Spectroscopic and Spectrometric Analysis

The structural elucidation of this compound relies on a combination of spectroscopic and spectrometric techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of this compound, providing precise information about the proton and carbon framework of the molecule.[1]

Table 2: ¹H NMR Spectral Data of 1,1,2-Trimethyl-1H-benz[e]indole (400 MHz, CDCl₃)

| Assignment | Chemical Shift (ppm) |

| Aromatic Protons | 7.999 |

| 7.925 | |

| 7.836 | |

| 7.779 | |

| 7.525 | |

| 7.424 | |

| 2-CH₃ | 2.365 |

| C(CH₃)₂ | 1.520 |

Data sourced from ChemicalBook.

Table 3: ¹³C NMR Spectral Data of 1,1,2-Trimethyl-1H-benz[e]indole

A representative ¹³C NMR spectrum is available, though a detailed assignment of chemical shifts is not provided in the publicly available data. The spectrum shows a series of signals corresponding to the different carbon environments within the molecule.

Spectrum available at ChemicalBook.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are commonly utilized.[1]

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Technique | Ion | Calculated m/z | Found m/z |

| HR-ESI-MS | [M+H]⁺ | 210.1277 | 210.1277 |

Data sourced from PubChem.

Table 5: MS/MS Fragmentation Data for this compound ([M+H]⁺)

| Precursor m/z | Fragment m/z | Relative Intensity |

| 210.1277 | 195.1043 | 177 |

| 194.0959 | 3 | |

| 193.1014 | 1 |

Data sourced from PubChem.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. Key vibrational modes for the benzo[e]indole scaffold include C-H stretching and bending vibrations of the aromatic rings and the methyl groups, C=C stretching of the aromatic system, and C-N stretching of the indole ring.[1] An ATR-IR spectrum has been recorded on a Bruker Tensor 27 FT-IR instrument.[2]

UV-Visible Spectroscopy

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

5 mm NMR tubes

-

Tetramethylsilane (TMS) as an internal standard (optional)

Instrumentation:

-

400 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. If using an internal standard, add a small amount of TMS.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube to a height of approximately 4-5 cm.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12 ppm.

-

Use a standard 30° or 90° pulse sequence.

-

Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 220 ppm.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or TMS (0 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Mass Spectrometry (LC-MS)

Objective: To determine the accurate mass of the molecular ion and study its fragmentation pattern.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid

Instrumentation:

-

Liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in acetonitrile.

-

Chromatographic Separation (Optional but Recommended):

-

Equilibrate a C18 reverse-phase column with a mobile phase of water and acetonitrile (both containing 0.1% formic acid).

-

Inject a small volume (1-5 µL) of the sample solution.

-

Run a gradient elution to separate the compound from any impurities.

-

-

Mass Spectrometry Analysis:

-

Set the mass spectrometer to operate in positive ion mode with electrospray ionization (ESI).

-

Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500).

-

For fragmentation studies (MS/MS), select the [M+H]⁺ ion (m/z 210.1277) for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

-

Acquire the product ion spectra.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and calculate the elemental composition.

-

Analyze the fragmentation pattern to gain further structural insights.

-

X-ray Crystallography

While X-ray diffraction analysis of single crystals provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions, no published crystal structure for this compound was found during the literature review for this guide.[3] Obtaining suitable single crystals can be a challenging but would be an invaluable step for a complete structural characterization of this compound.

Visualized Workflows and Relationships

The following diagrams illustrate the logical workflow for the structural characterization of this compound and the relationship between its core structure and its applications.

Caption: Experimental workflow for the structural characterization.

Caption: Relationship between structure and applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Near-Infrared (NIR) Cyanine Dyes Using 2,3,3-Trimethylbenzoindolenine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Near-infrared (NIR) cyanine dyes are a class of synthetic polymethine dyes that absorb and emit light in the NIR region of the electromagnetic spectrum (typically 700-1300 nm).[1][2] This spectral window is often referred to as the "biological transparency window" due to the reduced light absorption by endogenous molecules like hemoglobin and water, allowing for deeper tissue penetration.[3] Consequently, NIR cyanine dyes are invaluable tools in biomedical research and drug development, with applications ranging from in vivo fluorescence imaging and biosensing to photodynamic therapy (PDT) and photothermal therapy (PTT).[1][4][5]

2,3,3-Trimethylbenzoindolenine is a crucial heterocyclic building block for the synthesis of many NIR cyanine dyes.[1] Its derivatives, particularly the quaternized salts, serve as the foundational components that are linked by a polymethine bridge to create the final dye structure. The length and composition of this bridge, along with substituents on the benzoindolenine ring, allow for the fine-tuning of the dye's photophysical properties.[2][6] These notes provide a detailed protocol for the synthesis of symmetrical pentamethine and heptamethine cyanine dyes starting from this compound.

General Synthesis Pathway